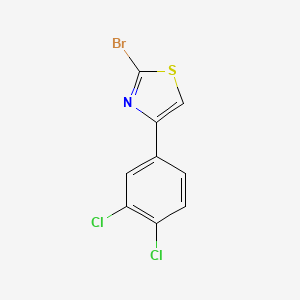

2-溴-4-(3,4-二氯苯基)噻唑

描述

“2-Bromo-4-(3,4-dichlorophenyl)thiazole” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives, including “2-Bromo-4-(3,4-dichlorophenyl)thiazole”, often involves the reaction of bromo or chloro compounds with thiourea or substituted thioamides . The resulting compounds are then evaluated for their biological activities .Molecular Structure Analysis

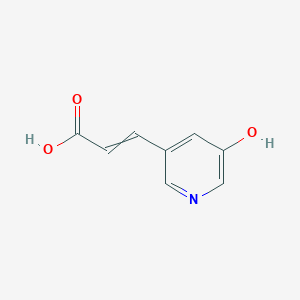

Thiazoles have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .科学研究应用

抗癌活性

噻唑衍生物因其潜在的抗癌特性而受到研究。 例如,一些化合物对人乳腺癌细胞系表现出活性,表明“2-溴-4-(3,4-二氯苯基)噻唑”可以用于类似的应用 .

镇痛和抗炎活性

噻唑也已被报道具有显著的镇痛和抗炎活性。 这表明“2-溴-4-(3,4-二氯苯基)噻唑”有可能用于疼痛管理和炎症控制 .

与DNA相互作用

某些噻唑化合物可以与DNA结合并与拓扑异构酶II相互作用,导致DNA损伤和细胞死亡。 这种机制可能与开发涉及“2-溴-4-(3,4-二氯苯基)噻唑”的新型治疗剂有关 .

抗氧化特性

噻唑表现出有效的DPPH自由基清除活性,这是一种抗氧化特性的衡量指标。 这表明“2-溴-4-(3,4-二氯苯基)噻唑”可能作为抗氧化剂具有应用价值 .

广泛的生物活性

噻唑衍生物以其广泛的生物活性而闻名,包括抗菌(抗菌,抗真菌,抗疟疾),抗癌,抗过敏,抗高血压,抗炎和抗精神病作用。 这种广谱性表明“2-溴-4-(3,4-二氯苯基)噻唑”在多项潜在研究应用中具有价值 .

作用机制

Target of Action

Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that 2-Bromo-4-(3,4-dichlorophenyl)thiazole may interact with multiple targets in the body.

Mode of Action

It is known that the biological activity of thiazole derivatives can be influenced by the substituents on the thiazole ring . For instance, Moradi et al. have reported three possible orientations of the thiazole ring towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

未来方向

The future directions for “2-Bromo-4-(3,4-dichlorophenyl)thiazole” could involve further exploration of its biological activities and potential applications in medicine. There is a need for novel and effective therapeutic strategies to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . Therefore, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and its molecular structures were confirmed by physicochemical and spectral characteristics . The synthesized compounds were further evaluated for their in vitro antimicrobial activity and anticancer activity .

生化分析

Biochemical Properties

2-Bromo-4-(3,4-dichlorophenyl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including 2-Bromo-4-(3,4-dichlorophenyl)thiazole, have been shown to exhibit antifungal, antibacterial, and anticancer activities . These interactions often involve binding to active sites of enzymes or receptors, thereby modulating their activity. The compound’s ability to form stable complexes with metal ions also contributes to its biochemical properties .

Cellular Effects

2-Bromo-4-(3,4-dichlorophenyl)thiazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, 2-Bromo-4-(3,4-dichlorophenyl)thiazole can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of 2-Bromo-4-(3,4-dichlorophenyl)thiazole involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their function. For instance, it has been shown to inhibit certain kinases, leading to the disruption of signaling pathways essential for cell survival . Additionally, 2-Bromo-4-(3,4-dichlorophenyl)thiazole can interact with DNA, causing changes in gene expression and leading to cellular effects such as apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-(3,4-dichlorophenyl)thiazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4-(3,4-dichlorophenyl)thiazole remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-(3,4-dichlorophenyl)thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired biological activity .

Metabolic Pathways

2-Bromo-4-(3,4-dichlorophenyl)thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

属性

IUPAC Name |

2-bromo-4-(3,4-dichlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2NS/c10-9-13-8(4-14-9)5-1-2-6(11)7(12)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDJPQSBEIJGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743576 | |

| Record name | 2-Bromo-4-(3,4-dichlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412923-60-5 | |

| Record name | 2-Bromo-4-(3,4-dichlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)

![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)

![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)

![2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1445486.png)